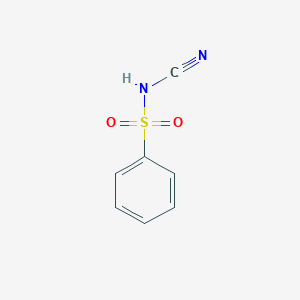![molecular formula C30H40Cl4N2O4 B14013418 2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide] CAS No. 6738-41-6](/img/structure/B14013418.png)
2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is a complex organic compound characterized by its multiple chloroethyl groups and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide typically involves multiple steps. The process begins with the preparation of the core phenyl structure, followed by the introduction of chloroethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl compounds, amines, and alcohols, depending on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity due to its chloroethyl groups.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, containing bis(2-chloroethyl)amino groups.
Bis(2-chloroethyl) ether: An organic compound with two 2-chloroethyl groups, used in various chemical syntheses.
N,N-bis(2-chloroethyl)acetamide: Another compound with bis(2-chloroethyl) groups, used in different industrial applications.
Uniqueness
2-[4-[4-[4-[bis(2-chloroethyl)carbamoylmethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide is unique due to its complex structure, which combines multiple functional groups and phenyl rings
Propiedades
Número CAS |
6738-41-6 |
|---|---|
Fórmula molecular |
C30H40Cl4N2O4 |
Peso molecular |
634.5 g/mol |
Nombre IUPAC |
2-[4-[4-[4-[2-[bis(2-chloroethyl)amino]-2-oxoethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-bis(2-chloroethyl)acetamide |
InChI |
InChI=1S/C30H40Cl4N2O4/c1-3-27(23-5-9-25(10-6-23)39-21-29(37)35(17-13-31)18-14-32)28(4-2)24-7-11-26(12-8-24)40-22-30(38)36(19-15-33)20-16-34/h5-12,27-28H,3-4,13-22H2,1-2H3 |
Clave InChI |
PUUCLEGTVSFYGU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OCC(=O)N(CCCl)CCCl)C(CC)C2=CC=C(C=C2)OCC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
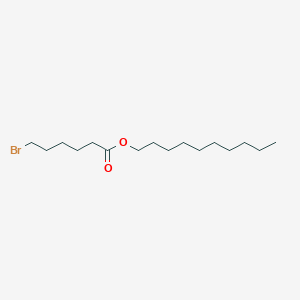
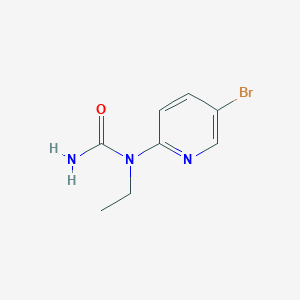

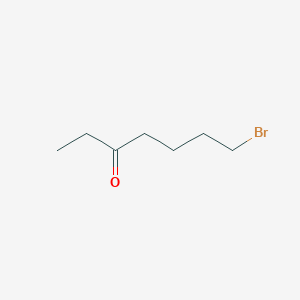
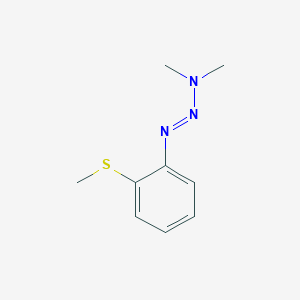
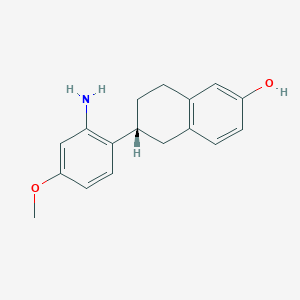
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
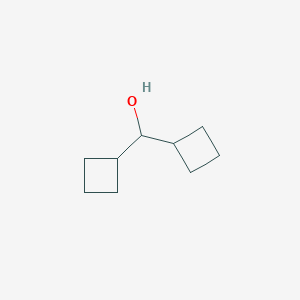
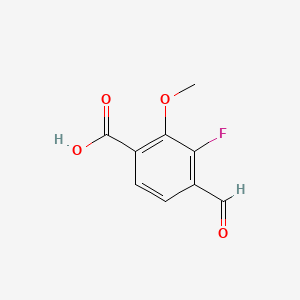
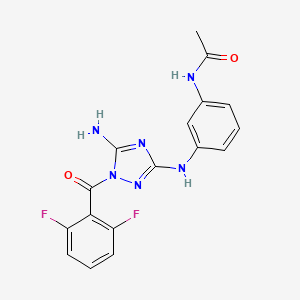
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
